molecular formula C37H46N2O12 B1281678 3-Aminorifamycin S CAS No. 51756-80-0

3-Aminorifamycin S

Cat. No.: B1281678
CAS No.: 51756-80-0
M. Wt: 710.8 g/mol
InChI Key: SMPJCQGFZSDIHE-GVDHMVJUSA-N
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Description

3-Aminorifamycin S is a derivative of the rifamycin class of antibiotics, which are known for their potent antibacterial properties. This compound is particularly notable for its ability to inhibit bacterial RNA polymerase, making it effective against a wide range of bacterial infections. Rifamycins, including this compound, are primarily used in the treatment of tuberculosis and other mycobacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminorifamycin S involves the conversion of 3-bromo-rifamycin S. The process includes dissolving 3-bromo-rifamycin S in an ether solvent, hydrocarbon solvent, or alcohol solvent to create a reaction system. An ammonia-methanol solution is then added to this system to facilitate the reaction. After the reaction is complete, crystallization, filtering, and drying steps are performed to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process but is scaled up to meet commercial demands. The method is designed to be environmentally friendly, with a high yield of over 80% and product purity exceeding 98.5%. This makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Aminorifamycin S undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties or to create derivatives for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products:

Scientific Research Applications

3-Aminorifamycin S has a wide range of applications in scientific research:

Mechanism of Action

3-Aminorifamycin S exerts its antibacterial effects by binding to the DNA-dependent RNA polymerase of bacteria. This binding inhibits the synthesis of RNA, effectively halting bacterial growth and replication. The compound’s high specificity for bacterial RNA polymerase makes it a potent antibacterial agent .

Comparison with Similar Compounds

    Rifampicin: Another rifamycin derivative, widely used in the treatment of tuberculosis.

    Rifabutin: Used primarily for treating Mycobacterium avium complex infections.

    Rifapentine: Known for its long half-life, making it suitable for intermittent dosing schedules.

    Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy

Uniqueness: 3-Aminorifamycin S is unique due to its specific modifications, which enhance its antibacterial properties and reduce the likelihood of resistance development. Its high purity and yield in industrial production also make it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPJCQGFZSDIHE-GVDHMVJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51756-80-0
Record name 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51756-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminorifamycin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINORIFAMYCIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR7I7GQB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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